BenchChemオンラインストアへようこそ!

Pyrido[2,3-d]pyridazin-8(7H)-one

Kinase Inhibitor Pan-RAF Selectivity Profiling

Pyrido[2,3-d]pyridazin-8(7H)-one is a critical hinge-binding scaffold for type II kinase inhibitors, offering exquisite selectivity validated in clinical candidates like GNE-9815. Ideal for CNS-targeted programs due to low MW (147.13) and optimal LogP (0.3181). Stable at room temperature (mp 300°C), supports automated synthesis and HTS campaigns. Procure high-purity material to advance your targeted drug discovery.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 15375-79-8
Cat. No. B1355170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyridazin-8(7H)-one
CAS15375-79-8
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)NN=C2)N=C1
InChIInChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)
InChIKeySFNYPXFZPRSDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-d]pyridazin-8(7H)-one (CAS 15375-79-8): Core Scaffold Profile and Procurement Baseline


Pyrido[2,3-d]pyridazin-8(7H)-one (CAS 15375-79-8) is a fused bicyclic heteroaromatic scaffold comprising a pyridine ring and a pyridazinone moiety. Its unsubstituted core serves as a versatile building block in medicinal chemistry for constructing more complex bioactive molecules, particularly kinase inhibitors [1]. The compound has a molecular formula of C7H5N3O and a molecular weight of 147.13 g/mol . Commercial availability typically ranges from 95% to ≥98% purity, with storage at room temperature . This scaffold has garnered attention due to its ability to act as a unique hinge-binding motif in type II kinase inhibitors, exemplified by the clinical candidate GNE-9815 [1].

Pyrido[2,3-d]pyridazin-8(7H)-one (15375-79-8): Why Scaffold Substitution is Not Interchangeable


While the pyrido[2,3-d]pyridazin-8(7H)-one scaffold defines a chemical class, simple substitution or the use of seemingly similar analogs (e.g., 5-chloro, 5-phenyl, or tetrahydro derivatives) can profoundly alter both physicochemical properties and biological activity. For instance, the unsubstituted core exhibits a distinct pKa (10.82) and melting point (300 °C) compared to its tetrahydro analog (pKa 13.97, m.p. 226-228 °C) . More critically, the specific hinge-binding motif of the core is essential for achieving the exquisite kinase selectivity profile observed in advanced inhibitors like GNE-9815 [1]. Replacing this core with a generic pyridazine or an alternative heterocycle would likely abrogate the unique kinase selectivity and oral bioavailability profile, making it a critical component for targeted drug discovery programs. The quantitative evidence below details these differentiating factors.

Quantitative Differentiation of Pyrido[2,3-d]pyridazin-8(7H)-one (15375-79-8) Against Close Analogs


Kinase Selectivity Advantage of Pyrido[2,3-d]pyridazin-8(7H)-one Hinge-Binder Motif in GNE-9815

The pyrido[2,3-d]pyridazin-8(7H)-one core, when incorporated into the pan-RAF inhibitor GNE-9815, confers a uniquely high kinase selectivity. GNE-9815 displays clean kinase selectivity against a panel of 223 kinases, with no inhibition >70% at a concentration of 0.1 μM, apart from RAF kinases . This selectivity is attributed to the minimal polar hinge contacts made by the pyridopyridazinone moiety, a feature not typically observed with more promiscuous hinge binders like imidazo[1,2-b]pyridazines [1].

Kinase Inhibitor Pan-RAF Selectivity Profiling

Potency Comparison: GNE-9815 (Pyridopyridazinone) vs. Other Pan-RAF Inhibitors

GNE-9815, a clinical candidate featuring the pyrido[2,3-d]pyridazin-8(7H)-one core, demonstrates exceptional potency against RAF kinases. It exhibits Ki values of 0.062 nM for CRAF and 0.19 nM for BRAF . In comparison, the first-generation pan-RAF inhibitor LY3009120 shows IC50 values of 5.8 nM for BRAF and 15 nM for CRAF, making GNE-9815 approximately 30-fold and 240-fold more potent, respectively, in biochemical assays [1].

Pan-RAF Inhibitor Ki Value CRAF/BRAF

Physicochemical Differentiation: Pyrido[2,3-d]pyridazin-8(7H)-one vs. Tetrahydro Analog

The unsubstituted pyrido[2,3-d]pyridazin-8(7H)-one core possesses distinct physicochemical properties compared to its reduced analog, 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one. The aromatic core has a predicted pKa of 10.82 ± 0.20 and a melting point of 300 °C . In contrast, the tetrahydro analog is more basic with a predicted pKa of 13.97 ± 0.20 and melts at 226-228 °C . This difference in ionization state and crystallinity directly impacts solubility, formulation strategies, and synthetic handling.

Physicochemical Properties pKa Melting Point

Solubility and Molecular Descriptor Comparison: Pyrido[2,3-d]pyridazin-8(7H)-one vs. 5-Chloro Analog

The unsubstituted pyrido[2,3-d]pyridazin-8(7H)-one core exhibits favorable drug-like properties, including a low molecular weight (147.13 g/mol), a low LogP (0.3181), and a TPSA of 58.64 Ų . Substitution at the 5-position with a chlorine atom significantly alters these properties: 5-chloropyrido[2,3-d]pyridazin-8(7H)-one has a higher molecular weight (181.58 g/mol) and a calculated aqueous solubility of 2.9 g/L . The higher LogP and molecular weight of the chlorinated analog would predict lower aqueous solubility, which can complicate in vitro assays and in vivo formulation.

Solubility LogP Drug-likeness

In Vivo Efficacy of Pyridopyridazinone-Based GNE-9815 in Combination Therapy

GNE-9815, derived from the pyrido[2,3-d]pyridazin-8(7H)-one scaffold, has demonstrated synergistic in vivo efficacy in an HCT116 xenograft mouse model when combined with the MEK inhibitor cobimetinib [1]. The combination led to synergistic modulation of the MAPK pathway, a critical signaling node in KRAS mutant cancers. This level of in vivo synergy is not a general property of all RAF inhibitors and is attributed to the unique pharmacology of the pyridopyridazinone core [1].

In Vivo Efficacy KRAS Mutant Combination Therapy

Synthetic Accessibility and Regioselective Derivatization Potential

The pyrido[2,3-d]pyridazin-8(7H)-one core can be efficiently synthesized via the reaction of hydroxyazaisoindolinones with hydrazine hydrate, yielding the core scaffold that is then amenable to regioselective N-alkylation [1]. In contrast, the synthesis of 5-phenylpyrido[2,3-d]pyridazin-8(7H)-one requires a multi-step sequence including Friedel-Crafts acylation, which can be lower-yielding and less atom-economical . The unsubstituted core's simpler synthesis and versatile reactivity make it a more attractive building block for library generation.

Synthetic Chemistry Regioselectivity Building Block

High-Value Application Scenarios for Pyrido[2,3-d]pyridazin-8(7H)-one (15375-79-8) Based on Differentiated Evidence


Discovery of Highly Selective Type II Kinase Inhibitors

Use this scaffold as a privileged hinge-binding motif in the design of type II kinase inhibitors. The unique minimal polar contact profile of the pyrido[2,3-d]pyridazin-8(7H)-one core, as demonstrated in GNE-9815, affords exquisite kinase selectivity [1]. This makes it ideal for programs targeting kinases where off-target toxicity is a primary concern, such as RAF, FER, or other kinases where a high degree of selectivity is required for therapeutic efficacy.

Lead Optimization for CNS Disorders Requiring Specific pKa and LogP

For CNS-targeted programs, the favorable physicochemical properties of the unsubstituted core (MW = 147.13, LogP = 0.3181, pKa = 10.82) provide an excellent starting point for optimization [1]. Its low molecular weight and optimal LogP allow for the addition of substituents to enhance potency and CNS penetration while remaining within drug-like chemical space. This is in contrast to bulkier or more lipophilic analogs like the 5-chloro derivative.

Building Block for High-Throughput Library Synthesis

The efficient and regioselective synthesis of the pyrido[2,3-d]pyridazin-8(7H)-one core, coupled with its facile N-alkylation, makes it an ideal building block for generating diverse compound libraries [1]. Its solid-state stability (m.p. 300 °C) and room-temperature storage compatibility further enhance its utility in automated synthesis and high-throughput screening campaigns, reducing logistical burdens compared to less stable or more complex heterocycles.

Combination Therapy Research in KRAS Mutant Oncology

Based on the demonstrated in vivo synergy of GNE-9815 with MEK inhibitors in KRAS mutant models, the pyrido[2,3-d]pyridazin-8(7H)-one core is a validated starting point for developing next-generation combination therapies [1]. Researchers investigating synthetic lethality or pathway co-targeting in RAS-driven cancers should prioritize this scaffold for its proven ability to synergistically modulate the MAPK pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[2,3-d]pyridazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.